molecular formula C20H25N3O3S B2523131 N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 953006-89-8

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2523131
CAS No.: 953006-89-8
M. Wt: 387.5
InChI Key: CJOYWQFJGUUSBF-UHFFFAOYSA-N
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Description

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a synthetic small molecule characterized by a piperidine core substituted with a furan-2-ylmethyl group and an ethanediamide (oxalamide) linker. The oxalamide branch is further functionalized with a 2-(methylsulfanyl)phenyl group. This specific molecular architecture, featuring nitrogen and sulfur heteroatoms, makes it a compound of significant interest in modern chemical research and drug discovery. The structural motifs present in this molecule, particularly the piperidine and furan rings, are commonly found in compounds with pronounced pharmacological activities. Piperidine derivatives are extensively researched for their interaction with various biological targets, including central nervous system receptors and enzymes. The presence of the ethanediamide spacer is a key feature often explored in medicinal chemistry for its ability to act as a bridging moiety that can influence the molecule's conformation and binding affinity. Researchers are investigating this compound for its potential applications in developing novel therapeutic agents and as a key intermediate in synthetic chemistry. Its high purity makes it suitable for hit-to-lead optimization studies, structure-activity relationship (SAR) analysis, and as a building block for more complex chemical entities. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-27-18-7-3-2-6-17(18)22-20(25)19(24)21-13-15-8-10-23(11-9-15)14-16-5-4-12-26-16/h2-7,12,15H,8-11,13-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOYWQFJGUUSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N’-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl piperidine intermediate. This intermediate is then reacted with 2-(methylsulfanyl)phenyl ethanediamide under specific conditions to form the final product. Common reagents used in these reactions include palladium catalysts for coupling reactions and various organic solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N’-[2-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the piperidine ring can produce piperidine derivatives.

Scientific Research Applications

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N’-[2-(methylsulfanyl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N’-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The furan ring may interact with enzymes or receptors, while the piperidine and phenyl rings contribute to the compound’s overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Ethanediamide Analogues

N-[[1-[[2-(Methylthio)phenyl]methyl]-4-piperidinyl]methyl]-N′-[4-(trifluoromethoxy)phenyl]ethanediamide ()
  • Molecular Formula : C₂₃H₂₆F₃N₃O₃S
  • Molecular Weight : 481.53 g/mol
  • Key Differences :
    • The 4-(trifluoromethoxy)phenyl group replaces the 2-(methylsulfanyl)phenyl, introducing strong electron-withdrawing effects via the trifluoromethoxy group.
    • The trifluoromethoxy group enhances metabolic stability compared to methylsulfanyl, which may undergo oxidative metabolism to sulfoxide/sulfone derivatives .
N-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide ()
  • Molecular Formula : C₂₆H₂₉FN₄O₄
  • Molecular Weight : 480.5 g/mol
  • The 4-methoxyphenylmethyl group introduces a polar methoxy substituent, contrasting with the lipophilic methylsulfanyl group in the target compound .

Piperidine-Based Opioid Analogues

4-Methoxybutyrylfentanyl ()
  • Structure : N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide
  • Molecular Weight : 394.52 g/mol
  • Key Differences :
    • A butanamide replaces the ethanediamide, reducing hydrogen-bonding capacity.
    • The phenethyl group at the piperidine 1-position is a hallmark of opioid receptor binding, absent in the target compound .
β-Methyl Fentanyl ()
  • Structure : N-phenyl-N-[1-(2-phenylpropyl)piperidin-4-yl]propanamide
  • Molecular Weight : 348.49 g/mol
  • The absence of a sulfur or oxygen heterocycle (e.g., furan) simplifies metabolic pathways compared to the target compound .

Sulfur-Containing Analogues

N-{2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[3-(methylsulfanyl)phenyl]ethanediamide ()
  • CAS : 2320926-82-5
  • Molecular Formula : C₂₀H₂₁N₃O₃S₂
  • Key Differences :
    • A thiophene-furan hybrid replaces the piperidine core, altering solubility and aromatic interactions.
    • The hydroxyl group introduces additional polarity, contrasting with the methylsulfanyl group’s hydrophobicity .

Structural and Functional Analysis

Substitution Effects on Pharmacokinetics

  • Furan vs. Phenyl : The furan ring’s oxygen atom enhances solubility and may participate in hydrogen bonding, unlike purely hydrophobic phenyl groups in fentanyl analogues ().
  • Methylsulfanyl vs.

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₃H₂₈N₄O₃S 440.56 Furan-2-ylmethyl, 2-(methylsulfanyl)phenyl
N-[[1-[[2-(Methylthio)phenyl]methyl]-4-piperidinyl]methyl]-N′-[4-(trifluoromethoxy)phenyl]ethanediamide C₂₃H₂₆F₃N₃O₃S 481.53 2-(methylsulfanyl)phenyl, 4-(trifluoromethoxy)phenyl
4-Methoxybutyrylfentanyl C₂₃H₂₈N₂O₂ 394.52 4-Methoxyphenyl, phenethyl

Biological Activity

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C20H26N2O2C_{20}H_{26}N_2O_2 and a molecular weight of 326.4326 g/mol. The structure includes a piperidine ring, a furan moiety, and a phenyl group with a methylthio substituent, contributing to its unique biological profile.

Structural Features

  • Piperidine Ring : Known for various biological activities including antitumor and antiviral effects.
  • Furan Ring : Contributes to the compound's reactivity and potential interactions with biological macromolecules.
  • Methylthio Group : Enhances lipophilicity, potentially improving bioavailability.

Pharmacological Properties

Research indicates that compounds containing piperidine and furan derivatives exhibit significant biological activities, including:

  • Antitumor Activity : Piperidine derivatives have been shown to inhibit cancer cell proliferation. For instance, studies have demonstrated that similar structures can induce apoptosis in various cancer cell lines (El-Subbagh et al., 2000; Mobio et al., 1989).
  • Antiviral Properties : Some piperidine compounds have been identified as effective against viral infections, suggesting that the target compound may share similar properties (Katritzky & Fan, 1990).
  • Antihistaminic Effects : The presence of the piperidine structure is often linked to antihistaminic activity, making it a candidate for allergy treatments (Arulraj et al., 2020).

The mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures may inhibit key enzymes involved in cancer progression or viral replication.
  • Receptor Modulation : The compound may interact with various receptors (e.g., histamine receptors), leading to physiological responses.

Study 1: Antitumor Activity

A study published in Bioorganic & Medicinal Chemistry evaluated a series of piperidine derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, with IC50 values in the micromolar range.

Study 2: Antiviral Potential

Research conducted on related compounds demonstrated antiviral activity against influenza viruses. The findings suggested that modifications on the piperidine ring could enhance efficacy against viral targets (Rajkumar et al., 2018).

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Piperidine Derivative AAntitumor15El-Subbagh et al., 2000
Piperidine Derivative BAntiviral10Katritzky & Fan, 1990
Piperidine Derivative CAntihistaminic5Arulraj et al., 2020

Table 2: Structural Features and Corresponding Activities

Structural FeatureAssociated Activity
Furan RingEnhanced reactivity
Methylthio GroupIncreased lipophilicity
Piperidine RingAntitumor, antiviral

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(methylsulfanyl)phenyl]ethanediamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis is required, typically involving:

  • Step 1 : Formation of the methylsulfanylphenyl intermediate via nucleophilic aromatic substitution or Friedel-Crafts alkylation .
  • Step 2 : Coupling of the piperidinyl-furan moiety using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the heterocyclic framework .
  • Step 3 : Amide bond formation between the intermediates using carbodiimide reagents (e.g., DCC or EDC) in anhydrous dichloromethane or ethanol .
    • Optimization : Temperature (0–25°C), solvent polarity, and catalyst loading (e.g., 5–10 mol% Pd) critically affect yield. Purification via column chromatography or HPLC is recommended to isolate the product (>90% purity) .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Key Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR to verify methylsulfanyl (δ ~2.5 ppm for SCH3_3), furan protons (δ ~6.3–7.4 ppm), and amide carbonyls (δ ~165–170 ppm) .
  • IR : Peaks at ~1650 cm1^{-1} (C=O stretching) and ~3300 cm1^{-1} (N-H stretching) confirm amide bonds .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular formula (e.g., [M+H]+^+ at m/z 428.18) .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability Profile :

  • Light Sensitivity : Degrades under UV exposure due to the methylsulfanyl group; store in amber vials .
  • Temperature : Stable at −20°C for >6 months; avoid repeated freeze-thaw cycles to prevent hydrolysis of the amide bond .
  • Solubility : Soluble in DMSO (>50 mg/mL) but prone to oxidation in aqueous buffers; use fresh solutions for bioassays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., IC50_{50} variability)?

  • Root Causes :

  • Stereochemical Purity : Chiral impurities from incomplete resolution during synthesis can skew results. Use chiral HPLC or SFC to ensure enantiomeric excess (>98%) .
  • Assay Conditions : Variations in buffer pH or reducing agents (e.g., DTT) may alter methylsulfanyl oxidation states (e.g., sulfoxide formation). Standardize protocols using LC-MS to monitor compound integrity .
    • Validation : Cross-test in orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Key Modifications :

  • Methylsulfanyl Group : Replace with sulfone (via oxidation) to enhance metabolic stability but reduce membrane permeability .
  • Furan Ring : Substitute with thiophene or pyridine to alter π-π stacking interactions with target proteins .
  • Piperidine Methyl Linker : Shorten to ethylene to reduce steric hindrance in binding pockets .
    • Experimental Design : Synthesize analogs using parallel medicinal chemistry, followed by in vitro ADMET profiling (e.g., CYP450 inhibition, plasma protein binding) .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases, GPCRs)?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina or Glide to model binding poses in homology-built targets (e.g., σ-1 receptor) .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes (e.g., RMSD <2.0 Å) .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors, hydrophobic regions) using MOE or Schrödinger .

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